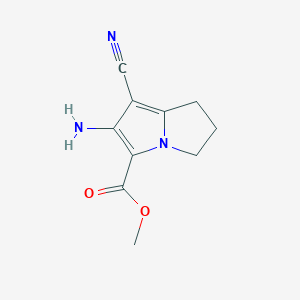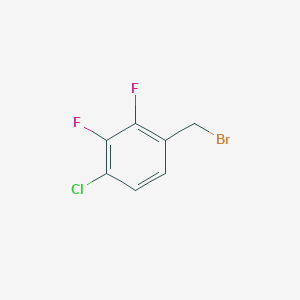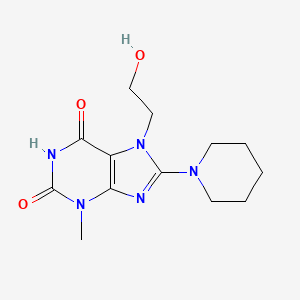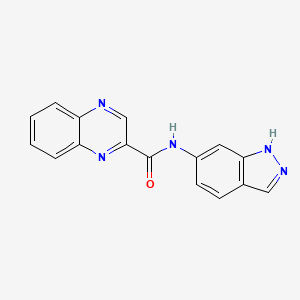![molecular formula C17H21N3O3S B2713242 (E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide CAS No. 2223536-27-2](/img/structure/B2713242.png)
(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that exhibits unique biological properties, making it an important subject of study.
Wirkmechanismus
The exact mechanism of action of (E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of specific enzymes, such as histone deacetylases and carbonic anhydrases. By inhibiting these enzymes, it disrupts various cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that (E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This effect is believed to contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide in lab experiments include its unique biological properties, which make it an important subject of study. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of (E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide. One potential direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies could investigate its mechanism of action in more detail, which could provide insights into its potential applications in other fields, such as neuroscience and immunology. Finally, the development of more efficient synthesis methods could increase its availability and make it more accessible for research purposes.
In conclusion, (E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide is a sulfonamide derivative that exhibits unique biological properties, making it an important subject of study in scientific research. Its potential applications in various fields, including medicinal chemistry and anti-inflammatory therapy, make it an exciting area of research with many future directions to explore.
Synthesemethoden
The synthesis of (E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide involves the reaction of 2-phenylethenesulfonyl chloride with (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid ethyl ester, followed by the addition of 1-ethyl-4-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-20-13-15(12-18-20)17-16(8-10-23-17)19-24(21,22)11-9-14-6-4-3-5-7-14/h3-7,9,11-13,16-17,19H,2,8,10H2,1H3/b11-9+/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSJRCZLSQVUQM-DMFQBTPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2713162.png)
![2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B2713163.png)
![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2713165.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2713166.png)


![Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2713172.png)
![9-(4-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2713173.png)




